2-aminoethyl Acetate

Beschreibung

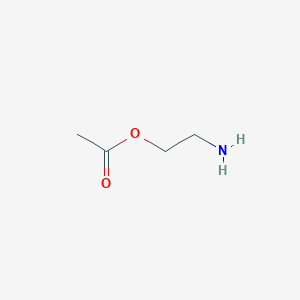

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-aminoethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-4(6)7-3-2-5/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVZRPAKZOLBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315130 | |

| Record name | 2-Aminoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1854-30-4 | |

| Record name | 2-Aminoethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1854-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Acetylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Synthesis of 2-Aminoethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoethyl acetate is a bifunctional molecule of significant interest in organic synthesis and drug development. Possessing both a primary amine and an ester functional group, it serves as a versatile building block for the construction of more complex molecules, including pharmaceutical intermediates and novel materials. This technical guide provides a comprehensive overview of the structure of this compound and details established methodologies for its synthesis. Particular emphasis is placed on providing detailed experimental protocols and quantitative data to facilitate its practical application in a laboratory setting.

Structure and Properties of this compound

This compound, also known as O-acetylethanolamine, is a simple amino ester with the chemical formula C4H9NO2.[1][2] Its structure is characterized by a primary amino group (-NH2) and an acetate ester group (-OCOCH3) separated by an ethylene bridge.[1] This unique arrangement of functional groups imparts it with both nucleophilic and electrophilic reactivity, making it a valuable synthetic intermediate.

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 1854-30-4 | [1][2] |

| Molecular Formula | C4H9NO2 | [1][2] |

| Molecular Weight | 103.12 g/mol | [1][2] |

| Appearance | Not specified in search results | |

| Boiling Point | Not specified in search results | |

| Melting Point | Not specified in search results | |

| SMILES | CC(=O)OCCN | [2][3] |

| InChI | InChI=1S/C4H9NO2/c1-4(6)7-3-2-5/h2-3,5H2,1H3 | [2][3] |

The structure of this compound can be visualized as follows:

Caption: Chemical structure of this compound.

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the functionalization of ethanolamine. Below are detailed protocols for two common methods.

Two-Step Synthesis via N-Acetylation and O-Esterification

This method involves the initial N-acetylation of ethanolamine to form N-(2-hydroxyethyl)acetamide, followed by the esterification of the hydroxyl group. This approach offers good control over the reaction and can lead to high yields.

Step 1: Synthesis of N-(2-hydroxyethyl)acetamide

A common method for the N-acetylation of ethanolamine is the reaction with an acetylating agent such as acetic anhydride.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethanolamine (1.0 eq).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride (1.05 eq) dropwise to the cooled ethanolamine with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the crude N-(2-hydroxyethyl)acetamide can be purified by vacuum distillation.

Table 2: Quantitative Data for the Synthesis of N-(2-hydroxyethyl)acetamide

| Parameter | Value | Reference |

| Starting Material | Ethanolamine | [4] |

| Reagent | Acetic Anhydride | [4] |

| Solvent | None (neat reaction) | |

| Reaction Temperature | 0-5 °C initially, then room temperature | |

| Reaction Time | 2-3 hours | [4] |

| Yield | 89% (for a similar reaction) | [4] |

| Purity | High, after vacuum distillation |

Step 2: Esterification of N-(2-hydroxyethyl)acetamide

The hydroxyl group of N-(2-hydroxyethyl)acetamide can be esterified using acetic anhydride with an acid catalyst.

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser, combine N-(2-hydroxyethyl)acetamide (1.0 eq), acetic anhydride (1.5-2.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 3 drops).[4]

-

Heat the reaction mixture to reflux (approximately 140-160 °C) for 1-2 hours.[4]

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add water to quench the excess acetic anhydride.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Table 3: Quantitative Data for the Esterification of N-(2-hydroxyethyl)acetamide

| Parameter | Value | Reference |

| Starting Material | N-(2-hydroxyethyl)acetamide | [4] |

| Reagent | Acetic Anhydride | [4] |

| Catalyst | Concentrated Sulfuric Acid | [4] |

| Reaction Temperature | Reflux (140-160 °C) | [4] |

| Reaction Time | 1-2 hours | [4] |

| Yield | 95% (for a similar reaction) | [4] |

| Purity | High, after vacuum distillation |

The overall two-step synthesis pathway can be visualized as follows:

Caption: Two-step synthesis of this compound.

Direct Synthesis from Ethanolamine and Acetyl Chloride

A more direct approach involves the reaction of ethanolamine with acetyl chloride. This method is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction can be vigorous and requires careful control of the reaction conditions.

Experimental Protocol:

-

Dissolve ethanolamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a suitable anhydrous solvent (e.g., chloroform or dichloromethane) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of acetyl chloride (1.0 eq) in the same solvent to the cooled reaction mixture with vigorous stirring.

-

Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours (e.g., 24 hours) until completion, as monitored by TLC.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or vacuum distillation.

Table 4: Quantitative Data for the Direct Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | Ethanolamine | |

| Reagent | Acetyl Chloride | |

| Base | Triethylamine | |

| Solvent | Chloroform or Dichloromethane | |

| Reaction Temperature | 0 °C to room temperature | |

| Reaction Time | 24 hours | |

| Yield | Can be high, but specific data not found | |

| Purity | High, after purification |

Spectroscopic Characterization

The structure of synthesized this compound can be confirmed using various spectroscopic techniques. Expected spectral data are summarized below.

Table 5: Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Singlet around 2.0-2.1 ppm (3H, -COCH₃) - Triplet around 2.8-3.0 ppm (2H, -CH₂-NH₂) - Triplet around 4.1-4.3 ppm (2H, -O-CH₂-) - Broad singlet for -NH₂ protons (variable) |

| ¹³C NMR | - Signal around 20-22 ppm (-COCH₃) - Signal around 40-42 ppm (-CH₂-NH₂) - Signal around 63-65 ppm (-O-CH₂-) - Signal around 170-172 ppm (C=O) |

| IR (Infrared) | - Broad absorption around 3300-3400 cm⁻¹ (N-H stretch of primary amine) - Strong absorption around 1740 cm⁻¹ (C=O stretch of ester) - Absorption around 1240 cm⁻¹ (C-O stretch of ester) - Absorption around 1600 cm⁻¹ (N-H bend of primary amine) |

Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and other experimental conditions.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The synthetic methods detailed in this guide, particularly the two-step procedure involving N-acetylation followed by O-esterification, provide reliable and high-yielding routes to this compound. The provided experimental protocols and quantitative data are intended to serve as a practical resource for researchers in the fields of chemistry and drug development, enabling the efficient synthesis and application of this compound in their work. Further characterization using the outlined spectroscopic methods is essential to ensure the identity and purity of the synthesized product.

References

The Enigmatic Mechanism of Action of 2-Aminoethyl Acetate: A Review of Current Knowledge

Researchers, scientists, and drug development professionals are increasingly intrigued by the therapeutic potential of novel small molecules. Among these, 2-aminoethyl acetate has garnered attention, yet its precise mechanism of action remains largely uncharacterized in publicly available scientific literature. This technical guide serves to consolidate the current understanding of this compound, acknowledging the significant gaps in knowledge regarding its direct biological activity and outlining future directions for research.

Despite interest in its chemical properties and applications as a synthetic precursor, a thorough review of existing data reveals a conspicuous absence of in-depth studies detailing the specific molecular targets, signaling pathways, and pharmacological effects of this compound. This guide, therefore, aims to provide a transparent overview of what is known, highlighting the need for foundational research to elucidate its potential therapeutic value.

Chemical and Physical Properties

This compound, also known as ethanolamine O-acetate, is a simple organic molecule with the chemical formula C4H9NO2.[1] It possesses both a primary amine and an ester functional group. Its chemical structure and properties are well-documented, and it is primarily recognized for its utility as a building block in organic synthesis.[2]

| Property | Value | Source |

| Molecular Formula | C4H9NO2 | [1] |

| Molecular Weight | 103.12 g/mol | [1] |

| CAS Number | 1854-30-4 | [1] |

Current State of Mechanistic Understanding: A Void in the Literature

Extensive searches of scientific databases for studies on the mechanism of action of this compound have yielded no specific information on its direct interaction with biological targets. There is a notable lack of published research on:

-

Receptor Binding: No studies have been identified that report on the binding affinity of this compound to any specific receptors.

-

Enzyme Inhibition: There is no publicly available data to suggest that this compound acts as an inhibitor or activator of any enzymes.

-

Signaling Pathway Modulation: The scientific literature does not contain reports of this compound directly influencing any known signaling pathways.

The absence of such fundamental pharmacological data makes it impossible to construct a detailed mechanism of action, including signaling pathway diagrams or experimental workflows as requested.

Inferences from Related Compounds and Future Research Directions

While direct evidence is lacking, the biological activities of structurally related compounds may offer clues for future investigation. For instance, the broader class of amino esters and acetate-containing molecules have diverse pharmacological profiles. However, direct extrapolation of these activities to this compound is speculative and requires empirical validation.

To unlock the potential of this compound, the scientific community must undertake a series of foundational studies. A logical experimental workflow to elucidate its mechanism of action would include:

-

High-Throughput Screening: To identify potential biological targets, a broad screening campaign against a panel of receptors, enzymes, and ion channels is a critical first step.

-

Target Validation and Characterization: Any identified "hits" from the initial screen must be validated and characterized using a battery of in vitro and cell-based assays to determine binding kinetics, functional activity (agonist, antagonist, or modulator), and downstream cellular effects.

-

In Vivo Pharmacology and Toxicology: Following in vitro characterization, studies in animal models are necessary to understand the compound's pharmacokinetic and pharmacodynamic properties, as well as its safety profile.

Below is a conceptual workflow for initiating the investigation into the mechanism of action of this compound.

Figure 1. A proposed experimental workflow for elucidating the mechanism of action of this compound.

Conclusion

References

An In-depth Technical Guide on the Biological Activities of 2-Aminoethyl Acetate

Disclaimer: Direct research on the specific biological activities of 2-aminoethyl acetate is limited in publicly available scientific literature. The primary role of this compound is as a versatile synthetic intermediate in organic chemistry. This guide provides a comprehensive overview of its chemical properties and explores the putative biological relevance by examining the well-documented activities of its hydrolysis products—ethanolamine and acetate—and related compounds. The information is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, also known as O-acetylethanolamine, is an organic compound featuring both a primary amine (-NH₂) and an ester (-OCOCH₃) functional group, connected by an ethyl bridge.[1] This bifunctional nature makes it a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds that are often the core of pharmaceutical agents.[1] While it has been identified in organisms like Lens culinaris (lentil) and Vicia faba (fava bean), its endogenous biological functions, if any, are not well characterized.[2]

In a biological environment, it is highly probable that this compound would be subject to hydrolysis by esterase enzymes, breaking it down into ethanolamine and acetic acid (acetate). Therefore, understanding the biological activities of these two metabolites is crucial for predicting the potential physiological effects of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₉NO₂ | [2][3] |

| Molecular Weight | 103.12 g/mol | [2][3] |

| CAS Number | 1854-30-4 | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | O-Acetylethanolamine, 2-Acetoxyethylamine | [2][3] |

| Melting Point | 131 °C | [3] |

| Boiling Point | 160-161 °C (at 4 Torr) | [3] |

| pKa | 8.30 ± 0.10 (Predicted) | [3] |

| SMILES | CC(=O)OCCN | [2] |

Role in Chemical Synthesis

The primary application of this compound is in organic synthesis. Its dual functionality allows it to serve as a precursor for a wide range of more complex molecules.[1]

Experimental Protocol Example: Synthesis of Heterocyclic Compounds While specific protocols for a single, key experiment are not available due to the lack of focused research, a general approach for its use can be described. For instance, in the synthesis of certain nitrogen-containing heterocycles, the primary amine of this compound can act as a nucleophile, attacking an electrophilic center of another reactant to initiate cyclization. The ester group might be retained in the final product or hydrolyzed in a subsequent step.[1]

Putative Biological Relevance via Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis, especially in the presence of esterase enzymes common in biological systems. This reaction yields ethanolamine and acetate, both of which are biologically active molecules with well-defined roles and signaling pathways.

Ethanolamine is an essential molecule in human physiology, primarily obtained from the diet.[4] It serves as a crucial precursor for the synthesis of phosphatidylethanolamine (PE), the second most abundant phospholipid in mammalian cell membranes.[4][5]

Key Roles of Ethanolamine and Phosphatidylethanolamine (PE):

-

Membrane Structure: PE is integral to the structural integrity and fluidity of cellular membranes, particularly the inner mitochondrial membrane.[6][7]

-

Cell Growth: Ethanolamine acts as a growth factor, stimulating the proliferation of mammalian cells in culture by promoting the synthesis of phospholipids.[4]

-

Autophagy: PE plays a key role in the initiation of autophagy, a cellular process for degrading and recycling cellular components.[4][6]

-

Membrane Dynamics: Due to the small size of its headgroup, PE can induce membrane curvature, which is important for processes like membrane fusion and fission.[4][6]

-

Protein Folding: It functions as a lipid chaperone, assisting in the proper folding of certain membrane proteins.[4][5]

Acetate is a short-chain fatty acid that plays a central role in metabolism and cellular signaling.[8] It can be utilized as an energy source or as a substrate for lipid synthesis and protein acetylation.[8] Acetate exerts its effects through at least two major signaling pathways.[9][10]

Acetate Signaling Pathways:

-

G-Protein Signaling Branch: Acetate can act as a ligand for G-protein coupled receptors like Free Fatty Acid Receptor 2 and 3 (FFAR2/3). This pathway is particularly active in immune cells and can modulate inflammatory responses through downstream effectors like PLC and cAMP.[9][10]

-

Acetyl-CoA Signaling Branch: In virtually all cell types, acetate is converted to acetyl-CoA by the enzyme ACSS2. Acetyl-CoA is a central metabolic intermediate and the donor for acetylation of proteins, including histones, which plays a critical role in regulating gene expression and enzyme activity.[8][9][10] This branch is also linked to the activation of AMPK kinase cascades, which regulate cellular energy homeostasis.[9]

Biological Activities of Related Compounds

While data on this compound is scarce, research on polymers and derivatives provides some insights into the potential applications of this chemical scaffold.

| Compound/Material | Observed Biological Activities / Properties | Reference(s) |

| Poly(2-aminoethyl methacrylate) (PAEMA) | A cationic polymer scaffold. When modified to create a balanced mixed-charge (polyampholyte) surface, it exhibits improved blood compatibility by preventing coagulation and complement activation, similar to zwitterionic materials. This makes it a candidate for biomedical coatings. | [11] |

| N-(2-acyloxy...)-N-(2-aminoethyl)carboxamide derivatives | Synthesized compounds based on the N-(2-aminoethyl) scaffold have shown pronounced antiarrhythmic activity with low toxicity in preclinical studies. This suggests the core structure could be a useful backbone for developing cardiovascular drugs. | [12] |

| Amino Acid Ester Prodrugs | The general strategy of creating amino acid esters is used to improve the membrane permeability and oral bioavailability of parent drugs. These prodrugs are designed to be hydrolyzed by esterases in the body to release the active drug, a principle that would apply to this compound itself. | [13] |

Conclusion

This compound is a well-established building block in synthetic chemistry but remains a largely uncharacterized molecule in terms of its direct biological activities. There is a notable absence of quantitative data (e.g., IC₅₀, EC₅₀ values) and detailed experimental studies on its interaction with biological systems.

The most probable fate of this compound in vivo is rapid hydrolysis into ethanolamine and acetate. The biological effects would therefore likely be dictated by the activities of these two well-understood metabolites. Ethanolamine is fundamental for the synthesis of membrane phospholipids, impacting cell structure and growth, while acetate is a key player in energy metabolism and epigenetic regulation through distinct signaling pathways. Future research could explore the stability of this compound in biological media and investigate whether the intact molecule has any unique pharmacological properties before its inevitable hydrolysis. For drug development professionals, its scaffold may be of interest for creating novel compounds, as suggested by studies on related derivatives.

References

- 1. This compound | 1854-30-4 | Benchchem [benchchem.com]

- 2. This compound | C4H9NO2 | CID 112720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 7. Phosphatidyl ethanolamine: Significance and symbolism [wisdomlib.org]

- 8. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Poly(2-aminoethyl methacrylate)-based polyampholyte brush surface with carboxylic groups to improve blood compatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Physical and Chemical Properties of 2-Aminoethyl Acetate

Introduction

2-Aminoethyl acetate, identified by CAS Number 1854-30-4, is a bifunctional organic compound featuring a primary amino group and an ester functional group.[1][2][3] This unique structural arrangement makes it a valuable and versatile building block in organic synthesis.[1] Its ability to undergo reactions at both the nucleophilic amino group and the electrophilic ester group allows for the construction of a wide array of more complex molecules.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with synthetic methodologies and analytical protocols, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These values are critical for designing experimental conditions, purification procedures, and analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO₂ | [1][2][3] |

| Molecular Weight | 103.12 g/mol | [1][2][3] |

| Melting Point | 131 °C | [2] |

| Boiling Point | 160-161 °C (at 4 Torr) | [1][2] |

| Density (Predicted) | 1.013 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 8.30 ± 0.10 | [2] |

| XLogP3 | -0.8 | [2][3] |

| Exact Mass | 103.063328530 Da | [2][3] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

Chemical Structure and Identification

Accurate identification of this compound is crucial for regulatory and experimental purposes. The following table provides key structural identifiers.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 1854-30-4 | [1][2][3] |

| Canonical SMILES | CC(=O)OCCN | [2][3] |

| InChIKey | HBVZRPAKZOLBPL-UHFFFAOYSA-N | [1][3] |

Chemical Reactivity and Applications

The dual functionality of this compound governs its chemical behavior and utility as a synthetic intermediate.

-

Amino Group Reactivity : The primary amine acts as a potent nucleophile. It readily participates in acylation reactions with acyl chlorides or anhydrides to form stable amides, alkylation reactions to yield secondary or tertiary amines, and condensation reactions.[1]

-

Ester Group Reactivity : The ester moiety is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield ethanolamine and acetic acid.[1] The rate and pathway of this reaction are significantly influenced by pH.[1] It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.[1]

This reactivity makes this compound a key precursor in the synthesis of nitrogen-containing heterocycles, modified amino acids, and other complex functional molecules relevant to pharmaceutical and materials science research.[1]

Synthetic Methodologies

Several synthetic routes to this compound and its derivatives have been documented, highlighting its accessibility for research purposes.

Method A: Ring-Opening N-Alkylation of 2-Oxazolines

A prominent and efficient method involves the ring-opening of 2-oxazolines, such as 2-methyl-2-oxazoline.[1] This reaction is often promoted by a base like potassium tert-butoxide (KOt-Bu) and proceeds with an alkylating agent (e.g., benzyl halides) to yield the corresponding N-substituted this compound derivative.[1] This approach is valued for being a transition-metal-free process with good functional group tolerance.[1]

Method B: Transformation of Halogenated Precursors

An alternative synthetic strategy utilizes halogenated precursors. For instance, a derivative can be prepared starting from the hydrolysis of a chloro-substituted precursor like [2-(2-chloroethyl)ethylamino]ethyl acetate hydrochloride in a basic solution.[1] This method is particularly useful for creating specific analogs that may not be readily accessible through other routes.[1]

Experimental Protocols

The following sections provide generalized experimental protocols based on established chemical principles for the synthesis and analysis of this compound.

Protocol 1: Generalized Synthesis via Ring-Opening of 2-Methyl-2-Oxazoline

This protocol is a representative procedure based on the ring-opening N-alkylation methodology described in the literature.[1]

-

Reaction Setup : To a dry, inert-atmosphere flask, add 2-methyl-2-oxazoline (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile).

-

Addition of Base : Add potassium tert-butoxide (KOt-Bu) (1.1 eq) to the solution and stir the mixture at room temperature for 15-20 minutes.

-

Alkylation : Cool the reaction mixture to 0 °C and slowly add the desired alkylating agent (e.g., benzyl bromide, 1.0 eq).

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Workup : Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography on silica gel to yield the pure N-substituted this compound derivative.

Protocol 2: Qualitative Test for the Acetate Ester Group

This procedure allows for the qualitative confirmation of the acetate functional group through the characteristic odor of ethyl acetate.[4]

-

Sample Preparation : Place approximately 1 g of the substance to be tested (e.g., purified this compound) into a clean, dry test tube.

-

Reagent Addition : Carefully add 1 mL of concentrated sulfuric acid and 3 mL of 95% ethanol to the test tube.

-

Heating : Gently warm the mixture in a water bath. Caution : Perform this step in a well-ventilated fume hood as the reaction evolves vapors.

-

Observation : Carefully waft the vapors towards your nose. The evolution of a sweet, fruity odor, characteristic of ethyl acetate, provides a positive indication for the presence of the acetate group.[4]

Spectroscopic and Analytical Characterization

For rigorous structural confirmation and purity analysis, a combination of modern analytical techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for the detailed structural elucidation of this compound, providing precise information about the chemical environment of each hydrogen and carbon atom in the molecule.[1]

-

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final compound. Thin-Layer Chromatography (TLC) is frequently used for monitoring the progress of a chemical reaction in real-time.[1]

-

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

Conclusion

This compound is a fundamentally important chemical entity with well-defined physical and chemical properties. Its dual reactive sites provide a platform for diverse synthetic transformations, making it a valuable tool for researchers in organic chemistry, medicinal chemistry, and materials science. A thorough understanding of its reactivity, synthetic accessibility, and analytical characterization is paramount for its effective application in the development of novel molecules and materials.

References

An In-depth Technical Guide to 2-Aminoethyl Acetate (CAS: 1854-30-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-aminoethyl acetate (CAS: 1854-30-4), a versatile bifunctional molecule with significant potential in organic synthesis and drug development. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its applications as a synthetic building block. Furthermore, it delves into the biological significance of its derivatives, particularly within the context of N-acylethanolamine signaling pathways, offering insights for therapeutic research.

Chemical and Physical Properties

This compound, also known as O-acetylethanolamine, is a primary amino ester.[1] Its structure incorporates both a nucleophilic amino group and a hydrolyzable ester functional group, making it a valuable intermediate in a variety of chemical transformations.[1] The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1854-30-4 | [2] |

| Molecular Formula | C₄H₉NO₂ | [2] |

| Molecular Weight | 103.12 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | O-Acetylethanolamine, 2-Acetoxyethylamine | [2] |

| Melting Point | 131 °C | |

| Boiling Point | 160-161 °C (at 4 Torr) | |

| Density | 1.013 ± 0.06 g/cm³ (Predicted) | |

| pKa | 8.30 ± 0.10 (Predicted) | |

| XLogP3 | -0.8 | [2] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 103.063328530 Da | [2] |

| SMILES | CC(=O)OCCN | [2] |

| InChI | InChI=1S/C4H9NO2/c1-4(6)7-3-2-5/h2-3,5H2,1H3 | [2] |

| InChIKey | HBVZRPAKZOLBPL-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two prominent methods are the ring-opening of 2-oxazolines and the direct acylation of ethanolamine.

KOt-Bu-Promoted Ring-Opening of 2-Oxazolines

A highly efficient method for the synthesis of this compound derivatives involves the potassium tert-butoxide (KOt-Bu)-promoted ring-opening N-alkylation of 2-oxazolines.[3] This method offers a convenient and practical pathway with good functional group tolerance.[3]

This protocol is adapted from the KOt-Bu-catalyzed ring-opening N-alkylation of 2-oxazolines with benzyl bromides.[3]

Materials:

-

2-methyl-2-oxazoline

-

Benzyl bromide

-

Potassium tert-butoxide (KOt-Bu)

-

Dimethyl carbonate (DMC)

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a reaction tube equipped with a magnetic stir bar, add KOt-Bu (0.5 mmol, 56 mg), 2-methyl-2-oxazoline (0.5 mmol), benzyl bromide (1.0 mmol), and DMC (2 mL).

-

Seal the tube and stir the reaction mixture at 50 °C for 16 hours.

-

Monitor the progress of the reaction by gas chromatography.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired N-benzyl-2-aminoethyl acetate.

N-Acylation of Ethanolamine

The direct N-acylation of ethanolamine with an acetylating agent such as acetic anhydride offers another route to derivatives of this compound. This method's selectivity between N- and O-acylation can be controlled by the reaction conditions. For the synthesis of the corresponding N-acetyl derivative, the following general procedure can be applied.

This protocol is a general procedure for the N-acylation of amino alcohols.[4]

Materials:

-

Ethanolamine (1 mmol)

-

Acetic anhydride (1.2 mmol)

-

Diethyl ether

Procedure:

-

In a 50 mL round-bottom flask, mix ethanolamine (1 mmol) and acetic anhydride (1.2 mmol).

-

Stir the mixture at room temperature. The reaction time will vary depending on the specific substrate and should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete as indicated by TLC, dissolve the reaction mixture in diethyl ether (5 mL).

-

Allow the solution to stand at room temperature for 1 hour to facilitate the crystallization of the product.

-

Collect the crystals by filtration to yield N-(2-hydroxyethyl)acetamide.

Analytical Methods

The characterization and quantification of this compound are crucial for quality control and research purposes. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The expected chemical shifts are summarized in Table 2.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity |

| ¹H | -CH₂-O- | ~4.1 | Triplet |

| ¹H | -CH₂-N- | ~2.9 | Triplet |

| ¹H | -NH₂ | Variable | Broad Singlet |

| ¹H | CH₃-C(=O)- | ~2.0 | Singlet |

| ¹³C | -C(=O)- | ~170 | - |

| ¹³C | -CH₂-O- | ~60 | - |

| ¹³C | -CH₂-N- | ~40 | - |

| ¹³C | CH₃-C(=O)- | ~20 | - |

| Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.[1] |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of this compound. A reverse-phase method would be suitable for its analysis.

This is a general protocol that can be adapted for the analysis of this compound.

Instrumentation:

-

HPLC system with a UV or charged aerosol detector (CAD)

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

Gradient: A suitable gradient would be to start with a high percentage of A and gradually increase the percentage of B to elute the compound. For example, 5% B to 95% B over 15 minutes.

Procedure:

-

Prepare a standard solution of this compound in the mobile phase.

-

Prepare the sample by dissolving it in the mobile phase and filtering through a 0.45 µm filter.

-

Set the column temperature to 30 °C and the flow rate to 1.0 mL/min.

-

Inject the standard and sample solutions.

-

Monitor the elution of the compound using a UV detector (if the compound has a chromophore) or a CAD. This compound itself lacks a strong chromophore, making CAD a more suitable detection method.[5]

-

Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

Applications in Drug Development and Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds that are prevalent in pharmaceuticals.[1]

Synthesis of Heterocyclic Compounds

The dual functionality of this compound allows it to be used in the synthesis of various nitrogen-containing heterocycles. For instance, it can serve as a precursor for the formation of 2-imidazolines through condensation reactions with carboxylic acids or their derivatives.[6][7]

References

- 1. Fatty Acid-Derived N-acylethanolamines Dietary Supplementation Attenuates Neuroinflammation and Cognitive Impairment in LPS Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C4H9NO2 | CID 112720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Acylethanolamine - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. lcms.cz [lcms.cz]

- 6. DE3043562C2 - Process for the preparation of 2-substituted 2-imidazolines - Google Patents [patents.google.com]

- 7. 2-Imidazoline synthesis [organic-chemistry.org]

2-aminoethyl acetate molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of 2-aminoethyl acetate, a versatile bifunctional molecule utilized in various organic synthesis applications. Its structure, incorporating both a primary amine and an ester functional group, makes it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds that are often core structures in pharmaceuticals.[1]

Core Molecular Information

This compound, also known as O-acetylethanolamine, is identified by the CAS Number 1854-30-4.[1][2][3][4]

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₂ | [1][2][3] |

| Molecular Weight | 103.12 g/mol | [1][3] |

| Exact Mass | 103.063328530 Da | [2][3] |

| IUPAC Name | This compound | [3] |

| SMILES | CC(=O)OCCN | [2][3] |

| InChIKey | HBVZRPAKZOLBPL-UHFFFAOYSA-N | [1][3] |

Physicochemical Properties

A summary of key predicted and experimental properties for this compound is provided below. These values are essential for planning synthetic routes, purification procedures, and for understanding the compound's behavior in various solvent systems.

| Property | Value |

| Melting Point | 131 °C |

| Boiling Point | 160-161 °C (at 4 Torr) |

| Density (Predicted) | 1.013 ± 0.06 g/cm³ |

| pKa (Predicted) | 8.30 ± 0.10 |

| XLogP3 | -0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Data sourced from compiled chemical databases.[2][3]

Experimental Protocols and Workflows

Given its role as a synthetic building block, a crucial experimental aspect is the verification of its identity and purity before use in a reaction. Below is a generalized workflow for the quality control (QC) analysis of a starting material like this compound.

The following diagram illustrates a standard, logical workflow for the analysis and qualification of a chemical reagent such as this compound upon receipt from a supplier and before its use in a synthetic protocol.

Caption: Generalized workflow for quality control analysis of a chemical reagent.

References

An In-depth Technical Guide to 2-Aminoethyl Acetate

This guide provides a comprehensive overview of 2-aminoethyl acetate, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical properties, synthesis, and potential biological significance, with a focus on experimental methodologies and data presentation.

Chemical and Physical Properties

This compound, also known as O-acetylethanolamine, is a bifunctional molecule containing both a primary amine and an ester group.[1] This structure makes it a versatile building block in organic synthesis.[1] The presence of both a nucleophilic amino group and an electrophilic ester carbonyl allows for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1854-30-4 | [1][2] |

| Molecular Formula | C₄H₉NO₂ | [2][3] |

| Molecular Weight | 103.12 g/mol | [3] |

| Melting Point | 131 °C | [2] |

| Boiling Point | 160-161 °C (at 4 Torr) | [2] |

| Density | 1.013 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 8.30 ± 0.10 (Predicted) | [2] |

| XLogP3 | -0.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Canonical SMILES | CC(=O)OCCN | [2] |

| InChIKey | HBVZRPAKZOLBPL-UHFFFAOYSA-N | [1] |

Table 2: Spectroscopic Data of this compound (and related structures)

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the acetyl methyl protons, and the two methylene groups of the ethyl chain. The chemical shifts would be influenced by the adjacent oxygen and nitrogen atoms. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the methyl carbon of the acetyl group, and the two methylene carbons. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester group (typically around 1740 cm⁻¹), C-O stretching bands, and N-H bending and stretching vibrations for the primary amine. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Synthesis of this compound

A prominent and efficient method for the synthesis of 2-aminoethyl acetates involves the ring-opening N-alkylation of 2-oxazolines.[1] While a specific detailed protocol for the synthesis of this compound via this method is not available in the reviewed literature, a general experimental workflow can be proposed.

Experimental Protocol: Proposed Synthesis via Ring-Opening of 2-Oxazoline

-

Reaction Setup: A solution of 2-oxazoline in a suitable aprotic solvent (e.g., acetonitrile) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: A stoichiometric equivalent of glacial acetic acid is added to the solution. A catalytic amount of a Lewis or Brønsted acid could potentially be used to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track the consumption of the starting materials and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted acetic acid, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Biological Activity

The biological activity of this compound has not been extensively characterized in the scientific literature. However, based on its structural components, several potential areas of biological relevance can be hypothesized. The molecule can be hydrolyzed to ethanolamine and acetate, both of which are endogenous compounds with known biological roles.

Quantitative Data:

No specific quantitative data on the biological activity of this compound (e.g., IC₅₀, EC₅₀, Kᵢ, or Kₐ values) were found in the reviewed literature. To determine such parameters, a variety of in vitro assays would be necessary.

Experimental Protocols for Biological Assays:

The following are detailed methodologies for key experiments that could be employed to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Plate cells (e.g., a cancer cell line or a normal cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

There is no direct evidence in the literature implicating this compound in any specific signaling pathway. However, its hydrolysis product, acetate, is a key metabolite that can be converted to acetyl-CoA by acetyl-CoA synthetase (ACSS).[4] Acetyl-CoA is a central molecule in cellular metabolism and is involved in numerous cellular processes, including the citric acid cycle and histone acetylation, which plays a role in epigenetic regulation.

Experimental Protocol: Acetyl-CoA Synthetase Activity Assay

This assay can be used to determine if this compound or its hydrolysis product, acetate, can serve as a substrate for acetyl-CoA synthetase.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), ATP, Coenzyme A, MgCl₂, and the enzyme source (e.g., purified acetyl-CoA synthetase or a cell lysate).

-

Substrate Addition: Add varying concentrations of this compound or sodium acetate to the reaction mixture.

-

Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a specific time.

-

Detection: The formation of acetyl-CoA can be measured using various methods, such as coupling the reaction to another enzyme that uses acetyl-CoA and produces a detectable product (e.g., a colored or fluorescent compound). Commercially available kits often use a coupled enzyme assay that results in the production of a fluorescent or colorimetric signal.[5][6]

-

Data Analysis: Measure the rate of product formation and determine the kinetic parameters (e.g., Km and Vmax) for the substrate.

Experimental Protocol: GPCR Signaling – Second Messenger Assay (cAMP)

To investigate if this compound interacts with G-protein coupled receptors (GPCRs), its effect on the levels of second messengers like cyclic AMP (cAMP) can be measured.

-

Cell Culture and Treatment: Culture cells expressing a GPCR of interest. Treat the cells with varying concentrations of this compound. Include a known agonist and antagonist for the receptor as positive and negative controls, respectively.

-

Cell Lysis: After a short incubation period, lyse the cells to release the intracellular contents, including cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysates can be determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, for which commercial kits are available.[7][8][9]

-

Data Analysis: Plot the measured cAMP levels against the concentration of this compound to determine if the compound stimulates or inhibits cAMP production.

Conclusion

This compound is a molecule with interesting chemical features that suggest its potential as a synthetic building block. While its biological activity is largely unexplored, its structural relationship to endogenous molecules like acetate and ethanolamine provides a basis for hypothesizing its involvement in cellular metabolism. The experimental protocols detailed in this guide provide a framework for future research to elucidate the biological functions and potential therapeutic applications of this compound. Further studies are required to isolate and characterize this compound from natural sources, to develop optimized synthesis and purification protocols, and to perform comprehensive biological and pharmacological evaluations.

References

- 1. This compound | 1854-30-4 | Benchchem [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C4H9NO2 | CID 112720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl 2-[(2-aminoethyl)amino]acetate | 24123-13-5 | Buy Now [molport.com]

- 5. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]

- 6. realgenelabs.com [realgenelabs.com]

- 7. mesoscale.com [mesoscale.com]

- 8. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPCRs - G Protein-Coupled Receptors | Molecular Devices [moleculardevices.com]

An In-depth Technical Guide to the Solubility of 2-Aminoethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-aminoethyl acetate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility profile based on the molecule's chemical properties and provides detailed experimental protocols for determining its solubility in various solvents.

Chemical Properties of this compound

This compound is a bifunctional organic molecule containing both a primary amine and an ester group.[1] This structure imparts a degree of polarity to the molecule, which is a key determinant of its solubility. A summary of its key chemical and physical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H9NO2 | [2][3] |

| Molecular Weight | 103.12 g/mol | [2][3] |

| Melting Point | 131 °C | [2] |

| Boiling Point | 160-161 °C (at 4 Torr) | [2] |

| Predicted pKa | 8.30 ± 0.10 | [2] |

| Predicted XLogP3 | -0.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Based on its structure, featuring a polar amino group and an ester linkage, this compound is expected to be soluble in polar solvents. The primary amine group can act as a hydrogen bond donor, while the oxygen atoms of the ester group and the nitrogen atom of the amine group can act as hydrogen bond acceptors.[2] This capability for hydrogen bonding suggests a high affinity for protic and polar aprotic solvents.

Predicted Solubility Profile

-

Water: The presence of the polar amino and ester groups suggests that this compound should be soluble in water. The amine group can be protonated in aqueous solutions, forming a positively charged ammonium ion, which would further enhance its water solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected due to the ability of these solvents to engage in hydrogen bonding with both the amino and ester functionalities of this compound.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated as these solvents can accept hydrogen bonds and have high dielectric constants, which can solvate the polar regions of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the significant difference in polarity between the solvent and this compound.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following is a general protocol that can be adapted to determine the solubility of this compound in various solvents.[4][5][6]

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker incubator

-

Filtration apparatus (e.g., syringe filters, filter paper)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a vial. The amount of solid added should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a constant temperature bath or a shaker incubator. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution process has reached equilibrium. Gentle agitation can help to speed up this process.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the samples at a constant temperature to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To remove any remaining undissolved micro-particles, filter the withdrawn sample through a syringe filter (e.g., 0.22 µm).

-

Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC, GC).

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound for researchers and professionals in drug development. While quantitative data is sparse, the provided experimental protocol offers a clear path to determining this crucial physicochemical property.

References

An In-depth Technical Guide to the Stability and Storage of 2-Aminoethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2-aminoethyl acetate. The document details the principal degradation pathways, including hydrolysis and intramolecular amidation, supported by available kinetic data. It outlines detailed experimental protocols for conducting forced degradation studies and for the analysis of this compound and its degradation products using modern analytical techniques. Furthermore, this guide offers recommendations for optimal storage conditions to ensure the long-term integrity of the compound. Visual diagrams are provided to illustrate key degradation pathways and experimental workflows.

Introduction

This compound is a bifunctional molecule containing both a primary amine and an ester functional group. This unique structure makes it a valuable building block in organic synthesis and pharmaceutical development. However, the presence of these two reactive moieties also makes the molecule susceptible to degradation under various environmental conditions. A thorough understanding of its stability profile is therefore critical for its proper handling, storage, and application in research and development.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and intramolecular reactions. The rate and extent of these degradation pathways are dependent on factors such as pH, temperature, and the presence of light.

Hydrolysis

The ester linkage in this compound is prone to hydrolysis, which can be catalyzed by both acid and base. This reaction results in the formation of ethanolamine and acetic acid.[1] The rate of hydrolysis is significantly influenced by the pH of the solution.

2.1.1. Base-Catalyzed Hydrolysis

Intramolecular Amidation

A competing degradation pathway, particularly at neutral to slightly alkaline pH, is intramolecular amidation. In this reaction, the primary amine group acts as a nucleophile, attacking the carbonyl carbon of the ester group. This intramolecular cyclization results in the formation of a six-membered ring, N-(2-hydroxyethyl)acetamide.

Quantitative Stability Data

Quantitative data on the degradation of this compound is limited. The following table summarizes the available kinetic data for the base-catalyzed hydrolysis of a cobalt(III) complex of this compound, which can serve as a reference point.

| Degradation Pathway | Condition | Parameter | Value | Reference |

| Base-Catalyzed Hydrolysis of cis-[Co(en)₂Cl(NH₂CH₂CH₂OCOMe)]²⁺ | 25 °C, I = 0.1 M | kOHester | 1.44 x 10² l mol⁻¹ min⁻¹ | [2] |

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound should involve forced degradation studies under various stress conditions. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies should be conducted on a single batch of this compound to evaluate its intrinsic stability.[3] The target degradation is typically 5-20% to ensure that the degradation products are detectable without completely degrading the parent compound.[4]

4.1.1. Hydrolytic Degradation

-

Protocol:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.[5]

-

Store the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days), with periodic sampling.[5]

-

At each time point, neutralize the samples before analysis.

-

Analyze the samples using a stability-indicating HPLC method (see section 4.2.1).

-

4.1.2. Oxidative Degradation

-

Protocol:

4.1.3. Thermal Degradation

-

Protocol:

-

Store a solid sample of this compound in a controlled temperature oven at elevated temperatures (e.g., 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C).[3]

-

Sample at various time points and prepare solutions for analysis.

-

Analyze the samples using a stability-indicating HPLC method.

-

4.1.4. Photostability Testing

-

Protocol:

-

Expose a solid sample of this compound to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.[5] The overall illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.[5]

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

-

Analyze both the exposed and control samples at the end of the exposure period using a stability-indicating HPLC method.

-

Analytical Methods

4.2.1. High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products.

-

Method Parameters (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 210 nm, as the molecule lacks a strong chromophore).

-

Column Temperature: 25 °C.

-

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification of volatile degradation products. Derivatization may be necessary to improve the volatility of this compound and its degradation products.

Visualization of Degradation Pathways and Workflows

Degradation Pathways of this compound

Caption: Major degradation pathways of this compound.

Experimental Workflow for Stability Testing

References

- 1. This compound | 1854-30-4 | Benchchem [benchchem.com]

- 2. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of this compound - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. lubrizolcdmo.com [lubrizolcdmo.com]

- 4. biomedres.us [biomedres.us]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Theoretical Insights into 2-Aminoethyl Acetate: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

2-Aminoethyl acetate, a molecule featuring both a primary amino group and an acetate ester functionality, serves as a versatile building block in organic synthesis. Its structural simplicity belies a complex conformational landscape and reactivity profile that are critical for its application in constructing more elaborate molecules, including pharmaceuticals and materials. Theoretical and computational studies provide invaluable insights into the fundamental properties of this molecule, guiding its synthetic utilization and the prediction of its behavior in various chemical environments.

Molecular and Physicochemical Properties

Quantum chemical calculations and computational models offer a detailed overview of the intrinsic properties of this compound. These computed descriptors are essential for predicting its behavior in different solvents, its potential for intermolecular interactions, and its overall stability.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 103.12 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Canonical SMILES | CC(=O)OCCN | --INVALID-LINK-- |

| InChIKey | HBVZRPAKZOLBPL-UHFFFAOYSA-N | --INVALID-LINK-- |

| XLogP3 | -0.8 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Rotatable Bond Count | 3 | --INVALID-LINK-- |

| Exact Mass | 103.063328530 Da | --INVALID-LINK-- |

| Complexity | 62.7 | --INVALID-LINK-- |

| pKa (Predicted) | 8.30 ± 0.10 | --INVALID-LINK-- |

Quantum Chemical Calculations: A Methodological Overview

The theoretical investigation of this compound relies heavily on quantum chemical methods, particularly Density Functional Theory (DFT). These calculations are fundamental to understanding the molecule's electronic structure, geometry, and reactivity.[1]

Experimental Protocol: A Typical DFT Calculation Workflow

-

Structure Input: The initial 3D coordinates of this compound are provided as input. This can be generated from standard molecular modeling software.

-

Method and Basis Set Selection: A level of theory is chosen. A common and effective combination for organic molecules is the B3LYP functional with a 6-311G(d,p) basis set.[1] The choice of functional and basis set represents a balance between computational cost and accuracy.[2]

-

Geometry Optimization: The calculation iteratively adjusts the positions of the atoms to find a minimum energy conformation on the potential energy surface. This process provides the optimized molecular structure.[3]

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This confirms that the optimized structure is a true minimum (no imaginary frequencies) and provides theoretical vibrational frequencies (for IR and Raman spectra).[1][4]

-

Property Calculation: From the optimized geometry, various electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and dipole moments are calculated.[1][5]

Conformational Analysis

The three rotatable single bonds in this compound give rise to multiple conformers with different energies. Conformational analysis is the study of these different spatial arrangements and their relative stabilities.[6] The most stable conformations are typically those that minimize steric hindrance and maximize favorable orbital interactions (hyperconjugation).

The rotation around the central C-C bond is particularly important. The staggered conformations, where the substituents on adjacent carbons are as far apart as possible, are energy minima. Conversely, the eclipsed conformations, where substituents are aligned, represent energy maxima due to torsional strain and Pauli repulsion.[6]

Theoretical Vibrational Analysis

Table 2: Expected Vibrational Modes and Approximate Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amino (-NH₂) | 3300 - 3500 |

| C-H Stretch | Alkyl (CH₂) | 2850 - 3000 |

| C=O Stretch | Ester (-C=O) | 1735 - 1750 |

| N-H Bend | Amino (-NH₂) | 1590 - 1650 |

| C-O Stretch | Ester (-C-O-) | 1000 - 1300 |

Note: These are general ranges. The precise calculated frequencies would depend on the level of theory and basis set used.

Reactivity Insights from Theoretical Studies

Theoretical models are crucial for understanding the reactivity of this compound. By calculating the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for nucleophilic and electrophilic attack.

Ester Hydrolysis

The hydrolysis of the ester group is a key reaction. It can be catalyzed by either acid or base.[8] Theoretical studies can model the reaction pathway, including the formation of the tetrahedral intermediate, which is central to the nucleophilic acyl substitution mechanism.[8][9] The presence of the neighboring amino group can potentially influence the reaction rate through intramolecular catalysis, a hypothesis that can be rigorously tested using computational modeling.

Experimental Protocols Referenced in Theoretical Studies

While this guide focuses on theoretical aspects, these studies are often benchmarked against or used to interpret experimental data. Key experimental methods cited in related literature include:

Protocol for Synthesis via Ring-Opening of 2-Oxazolines

A prominent and efficient method for synthesizing this compound derivatives involves the ring-opening N-alkylation of 2-oxazolines. While a detailed, step-by-step protocol is highly specific to the desired derivative, the general procedure is as follows:

-

Reactant Preparation: A solution of a 2-oxazoline is prepared in a suitable aprotic solvent.

-

Initiation: An electrophilic initiator (e.g., an alkyl halide or tosylate, which will form the "acetate" part) is added to the solution.

-

Propagation: The reaction proceeds via cationic ring-opening polymerization. For the synthesis of a simple monomeric product, reaction conditions (stoichiometry, temperature) are controlled to favor N-alkylation without extensive polymerization.

-

Termination/Quench: The reaction is terminated by the addition of a nucleophilic quenching agent.

-

Workup and Purification: The resulting product, an N-acylated 2-aminoethyl derivative, is isolated and purified, typically using extraction and column chromatography.

Protocol for Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for structure elucidation. For a molecule like this compound, both ¹H and ¹³C NMR would be essential.

-

Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. A small quantity of a reference standard like tetramethylsilane (TMS) may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, parameters are set to acquire data over a chemical shift range of approximately 0-12 ppm. For ¹³C NMR, the range is typically 0-220 ppm.

-

Spectral Analysis: The resulting spectra are analyzed. The chemical shifts, integration (for ¹H), and splitting patterns of the peaks are used to confirm the presence of the ethyl, acetate, and amino functional groups and to verify the connectivity of the atoms in the molecule.

Conclusion

Theoretical studies provide a powerful lens through which to understand the structure, properties, and reactivity of this compound. By employing quantum chemical methods like DFT, researchers can predict molecular geometries, analyze conformational preferences, interpret spectroscopic data, and elucidate reaction mechanisms. This in-depth, atomistic-level understanding is indispensable for the rational design of new synthetic pathways and the development of novel molecules for applications in drug discovery and materials science. The synergy between computational prediction and experimental validation will continue to drive innovation in these fields.

References

- 1. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Theory of conformational analysis [ch.ic.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]

- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

Spectroscopic Data of 2-Aminoethyl Acetate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-aminoethyl acetate, a versatile bifunctional molecule containing both a primary amine and an ester group. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. The data presented herein is a combination of predicted values based on structure-property relationships and comparative data from analogous compounds, providing a robust resource for characterization and quality control.

Chemical Structure and Properties

This compound (C₄H₉NO₂) is a clear, colorless liquid with a molecular weight of 103.12 g/mol .[1][2] Its structure features a primary amino group (-NH₂) and an acetate ester group (-OCOCH₃) connected by an ethylene bridge. This unique arrangement makes it a valuable building block in organic synthesis, particularly for the preparation of N-substituted amino acids and heterocyclic compounds.[3]

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO₂ | [1][2][3] |

| Molecular Weight | 103.12 g/mol | [1][2][3] |

| CAS Number | 1854-30-4 | [1][2][3] |

| Boiling Point | 160-161 °C (at 4 Torr) | [2] |

Spectroscopic Data

The following sections detail the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The predicted chemical shifts are based on the analysis of similar structures and established empirical rules.

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four different types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.0 | Singlet | 3H | CH₃-C=O |

| ~ 2.8 | Triplet | 2H | -CH₂-NH₂ |

| ~ 4.1 | Triplet | 2H | -O-CH₂- |

| ~ 1.5 - 2.5 (broad) | Singlet | 2H | -NH₂ |